Phenglutarimide hydrochloride is a glutarimide-derived muscarinic acetylcholine receptor antagonist historically utilized as a centrally acting antiparkinsonian agent and currently deployed as a highly precise pharmacological tool [1]. For procurement and assay standardization, the hydrochloride salt form is selected over the free base due to its measurable physicochemical advantages, specifically its free solubility in water and enhanced thermal stability [2]. By providing a distinct M1-biased selectivity hierarchy and the ability to cross the blood-brain barrier, this compound serves as a critical reference material for neuropharmacological research, structural biology, and the development of targeted cholinergic modulators[1].
Substituting phenglutarimide hydrochloride with its free base introduces immediate processability failures; the free base lacks aqueous solubility and requires organic cosolvents, which can induce artifacts in sensitive cell-based or in vivo assays[1]. Furthermore, replacing this specific compound with broad-spectrum anticholinergics like atropine results in a loss of the critical M1 > M4 > M3 > M2 receptor selectivity hierarchy, confounding data with peripheral M2-mediated cardiac effects [2]. Finally, utilizing a racemic mixture instead of the resolved (+)-(S)-enantiomer masks a massive 6000-fold difference in receptor affinity, completely destroying the stereochemical precision required for rigorous binding pocket mapping and structural biology applications [2].
Phenglutarimide hydrochloride exhibits a decomposition melting point of 168-172°C and is freely soluble in water. In direct contrast, the free base form melts at a significantly lower 125-127°C and requires organic solvents such as isopropanol for crystallization and dissolution [1]. This robust thermal profile and shift to aqueous solubility make the hydrochloride salt the mandatory choice for formulating stable, solvent-free aqueous biological assays and ensuring long-term reference standard integrity.
| Evidence Dimension | Melting point and aqueous solubility |
| Target Compound Data | 168-172°C (dec); freely soluble in water |
| Comparator Or Baseline | Free base phenglutarimide (125-127°C; requires organic solvents) |
| Quantified Difference | >40°C increase in thermal stability threshold; complete shift to aqueous solubility |
| Conditions | Standard physicochemical characterization |
Aqueous solubility eliminates the need for DMSO or ethanol cosolvents in sensitive in vitro and in vivo assays, preventing solvent-induced cytotoxicity or behavioral artifacts.
The (+)-(S)-enantiomer of phenglutarimide is a highly potent M1-selective antagonist, demonstrating a pA2 of 8.53 and a pKi of 9.0-9.3 at M1 receptors. When evaluated against its (-)-(R)-counterpart, the (+)-(S)-enantiomer exhibits up to a 6000-fold higher affinity for muscarinic receptors [1]. This extreme stereoselectivity provides an unparalleled quantitative window for mapping the stereochemical demands of the M1 binding pocket, a level of precision unattainable with racemic mixtures or less selective analogs [2].
| Evidence Dimension | Muscarinic receptor affinity (fold difference) |
| Target Compound Data | (+)-(S)-phenglutarimide (pA2 = 8.53, pKi = 9.0-9.3 at M1) |
| Comparator Or Baseline | (-)-(R)-phenglutarimide |
| Quantified Difference | Up to 6000-fold higher affinity for the (+)-(S)-enantiomer |
| Conditions | In vitro radioligand binding and field-stimulated rabbit vas deferens assays |
Procuring the resolved enantiomer provides exact stereochemical control for structural biology and receptor mapping, ensuring assay signals are driven by specific binding rather than racemic noise.
Unlike broad-spectrum muscarinic antagonists, phenglutarimide exhibits a highly specific selectivity profile of M1 > M4 > M3 > M2 [1]. It effectively discriminates native M1 receptors in neuronal tissues from M2 receptors in cardiac tissues. While its M1 selectivity is qualitatively similar to the benchmark pirenzepine, phenglutarimide utilizes a distinct glutarimide scaffold that readily crosses the blood-brain barrier, making it a targeted selection for CNS-focused applications where peripheral cardiac interference must be minimized [2].
| Evidence Dimension | Receptor subtype selectivity profile |
| Target Compound Data | M1 > M4 > M3 > M2 hierarchy (pKi-M1 = 9.0-9.3) |
| Comparator Or Baseline | Non-selective antagonists (e.g., atropine) and peripheral benchmarks (pirenzepine) |
| Quantified Difference | High M1 affinity with significantly lower M2 affinity, coupled with high CNS penetrance |
| Conditions | Cloned human m1-m4 receptors expressed in CHO cells and native tissue assays |
This specific selectivity profile allows researchers to isolate M1/M4-mediated CNS and smooth muscle pathways without confounding M2-mediated cardiovascular side effects.
Leveraging the extreme 6000-fold affinity difference between its enantiomers, phenglutarimide hydrochloride serves as a highly precise pharmacological probe for defining the spatial and stereochemical requirements of the M1 receptor binding pocket during drug design and crystallographic studies [1].
Because of its distinct glutarimide scaffold that readily crosses the blood-brain barrier and its M1-biased selectivity (M1 > M4 > M3 > M2), this compound provides a targeted mechanism for in vivo studies of central cholinergic pathways, memory, and motor control (e.g., Parkinson's disease models) without triggering severe peripheral M2 cardiac side effects [1].
The free water solubility and high thermal stability (dec 168-172°C) of the hydrochloride salt make it a highly reliable, stable reference standard for automated HTS platforms and aqueous cell-based assays targeting muscarinic antagonists, completely avoiding the need for artifact-inducing organic cosolvents [2].